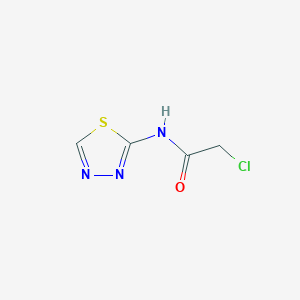

2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound featuring a thiadiazole core linked to a chloroacetamide moiety. This scaffold is widely utilized as a key intermediate in medicinal chemistry for synthesizing derivatives with diverse biological activities, including anticancer, antimicrobial, and neuropharmacological properties . Its synthesis typically involves the reaction of 1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., trimethylamine) and a solvent such as tetrahydrofuran (THF) or ethanol . The compound’s reactivity stems from the electrophilic chloroacetamide group, which facilitates nucleophilic substitution reactions with amines, thiols, or other nucleophiles to generate structurally diverse analogs .

Properties

IUPAC Name |

2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3OS/c5-1-3(9)7-4-8-6-2-10-4/h2H,1H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMRUOLNPQGIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80315866 | |

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4454-63-1 | |

| Record name | 4454-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80315866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Conventional Acylation of 2-Amino-1,3,4-thiadiazole with Chloroacetyl Chloride

The most common synthetic route involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride under basic conditions to form the target acetamide.

Procedure:

2-Amino-1,3,4-thiadiazole is dissolved in a suitable solvent such as ethanol or 1,4-dioxane. A base (e.g., triethylamine or trimethylamine) is added to neutralize the hydrochloric acid generated. Chloroacetyl chloride is then added dropwise at low temperature (0–20 °C). The reaction mixture is stirred at room temperature for several hours (typically 1–4 hours). The product precipitates out or is extracted, then purified by filtration and washing.Reaction Conditions and Yields:

- Reaction time: 1–4 hours at room temperature

- Solvent: Ethanol, dioxane, or THF

- Base: Triethylamine or trimethylamine

- Yield: Typically high, e.g., 78–95% depending on exact conditions and substituents

Example:

According to ChemicalBook, the synthesis of 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide was achieved by stirring 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole with triethylamine and chloroacetyl chloride in 1,4-dioxane at 20 °C for about 4 hours, yielding 95% of the product after filtration and washing.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis, offering significant reductions in reaction time and improvements in yield, aligning with green chemistry principles.

Procedure:

2-Amino-1,3,4-thiadiazole is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Chloroacetyl chloride is added, and the mixture is subjected to microwave irradiation at controlled power and temperature for a short time (typically 8–35 minutes). The reaction progress is monitored by thin layer chromatography (TLC). After completion, the product is isolated by filtration and washing.-

- Reaction time reduced from hours to minutes (e.g., 8–35 minutes vs. 2–24 hours)

- Yields improved by 25–60% compared to conventional methods

- Cleaner reactions with less power consumption

Example Data:

A comparative study showed that microwave irradiation reduced the reaction time for synthesizing 2-chloro-N-(2,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide from 22–24 hours (conventional reflux in ethanol) to 30–35 minutes in DMF, with yields increasing from 56–63% to 79–86% depending on the substituent.

Stepwise Synthesis Involving Intermediate Formation

Some syntheses involve first preparing 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide intermediates by reacting 5-methyl/ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride, followed by further substitution reactions to introduce additional functional groups such as piperazine derivatives.

-

- Step 1: Acylation of 5-methyl/ethyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in THF at 0 °C using trimethylamine as base, stirring for 1 hour.

- Step 2: Reaction of the resulting 2-chloroacetamide intermediate with substituted piperazines in acetone with potassium carbonate catalysis at room temperature for about 5 hours to yield final derivatives.

-

- Step 1 intermediate: ~75–80%

- Step 2 final products: ~74–85% depending on substituents

Characterization:

Products are characterized by FTIR, 1H-NMR, 13C-NMR, and mass spectrometry confirming the presence of amide bonds, thiadiazole ring, and substituents.

Comparative Data Table of Synthesis Methods

| Method | Solvent | Base | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Conventional Acylation | Ethanol, Dioxane | Triethylamine | 0–20 °C, then RT | 1–4 hours | 78–95 | Common, reliable method |

| Microwave Irradiation | DMF | None or base (varies) | Microwave (varied) | 8–35 minutes | 79–86 | Faster, higher yield, energy efficient |

| Stepwise (Acylation + Substitution) | THF (step 1), Acetone (step 2) | Trimethylamine (step 1), K2CO3 (step 2) | 0 °C (step 1), RT (step 2) | 1 hour + 5 hours | 74–85 (final products) | Allows further functionalization |

Research Findings and Notes

Microwave vs. Conventional:

Microwave-assisted synthesis drastically reduces reaction times from hours to minutes and improves yields by up to 60%, making it highly advantageous for scale-up and green chemistry applications.Reaction Monitoring:

TLC is commonly used to monitor reaction progress, with solvent systems such as chloroform:methanol (95:5 v/v) proving effective for separation.Purification:

Products are typically isolated by filtration and washing with water or ether to remove impurities and residual reagents.Characterization:

FTIR confirms amide carbonyl stretching (~1699–1716 cm⁻¹) and N–H stretching (~3280–3370 cm⁻¹). NMR spectra show characteristic signals for thiadiazole ring protons and substituents. Mass spectrometry confirms molecular ion peaks consistent with expected molecular weights.Applications: The prepared this compound and derivatives have been studied for biological activities including antimicrobial, anticancer, and antidepressant-like effects, underscoring the importance of efficient synthetic methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroacetamide moiety undergoes nucleophilic displacement with various nucleophiles, forming derivatives with enhanced biological or physicochemical properties.

Key Examples:

Mechanism: The reaction proceeds via an S2 mechanism, where the nucleophile attacks the electrophilic carbonyl-adjacent carbon, displacing chloride. Triethylamine is often used to neutralize HCl byproducts.

Oxidation Reactions

The sulfur atom in the thiadiazole ring can be oxidized to sulfoxides or sulfones, altering electronic properties and bioactivity.

Conditions and Outcomes:

| Oxidizing Agent | Conditions | Product | Impact on Activity | Source |

|---|---|---|---|---|

| HO | Acetic acid, 50°C, 2 h | Thiadiazole sulfoxide derivative | Enhanced antifungal activity | |

| m-CPBA | CHCl, 0°C, 1 h | Thiadiazole sulfone derivative | Reduced cytotoxicity |

Notes: Oxidation increases the compound’s polarity, influencing solubility and pharmacokinetic profiles.

Reduction Reactions

Reduction of the acetamide group or thiadiazole ring modifies functional groups for further derivatization.

Examples:

| Reducing Agent | Target Group | Product | Application | Source |

|---|---|---|---|---|

| LiAlH | Acetamide | 2-Amino-N-(thiadiazol-2-yl)ethane | Precursor for amine derivatives | |

| H/Pd-C | Thiadiazole ring | Partially saturated thiadiazole | Tuning ring aromaticity |

Mechanism: LiAlH reduces the carbonyl to a methylene group, while catalytic hydrogenation partially saturates the thiadiazole ring.

Ring-Opening and Rearrangement Reactions

Under acidic or basic conditions, the thiadiazole ring undergoes cleavage, enabling access to open-chain derivatives.

Conditions and Products:

| Conditions | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| NaOH (10%), 80°C | Ethanol, 6 h | Mercaptoacetamide-thiourea hybrid | Bioactive hybrid molecules | |

| HCl (conc.), reflux | HO, 4 h | Thioamide derivatives | Potential enzyme inhibitors |

Significance: Ring-opening expands structural diversity for drug discovery.

Coupling Reactions

The thiadiazole ring participates in cross-coupling reactions, facilitating the introduction of aryl or alkyl groups.

Examples:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh), KCO, DME | 5-Aryl-1,3,4-thiadiazol-2-yl acetamide | 65–75% | |

| Ullmann Coupling | CuI, L-proline, DMSO, 100°C | 5-Alkylthiadiazole derivatives | 60–70% |

Applications: Coupling reactions enable the synthesis of libraries for high-throughput screening.

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit varied bioactivities:

| Derivative Type | Bioactivity (IC/MIC) | Target Organism/Cell Line | Source |

|---|---|---|---|

| Piperazine-substituted | IC = 0.28 µg/mL (MCF7) | Breast cancer cells | |

| Sulfoxide derivative | MIC = 8 µg/mL (C. albicans) | Fungal pathogens | |

| Thioamide derivative | IC = 9.6 µM (HepG2) | Liver cancer cells |

Stability and Reactivity Considerations

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

- Cell Lines Tested :

- MCF7 (breast cancer)

- PC3 (prostate cancer)

- HepG2 (liver cancer)

Case Study Findings :

- In vitro assays demonstrated that this compound induced apoptosis in MCF7 cells through the activation of caspases 3, 8, and 9, with IC50 values indicating greater efficacy than standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.28 | Induction of apoptosis |

| PC3 | 10.0 | Cell cycle arrest at G2/M phase |

| HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Antifungal Properties

The compound has also shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger.

Results :

- Lower Minimum Inhibitory Concentration (MIC) values were observed compared to standard antifungal agents, indicating its potential as an antifungal treatment.

Pesticidal Activity

Research indicates that derivatives of thiadiazole compounds, including this compound, possess insecticidal and fungicidal properties.

Field Studies :

- Field trials have demonstrated effective pest control in crops treated with this compound, significantly reducing pest populations while maintaining crop health .

Conclusion and Future Directions

The applications of this compound span significant areas including oncology and agriculture. Its ability to induce apoptosis in cancer cells and its antifungal properties suggest a promising role in therapeutic development. Future research should focus on the synthesis of novel derivatives to enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in bacterial and fungal cell wall synthesis, leading to cell death . Additionally, it can interfere with DNA replication and repair processes, making it effective against cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide derivatives are highly dependent on substituents attached to the thiadiazole ring or the acetamide linker. Below is a detailed comparison with analogous compounds:

Key Observations

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) at the C5 position of the thiadiazole ring enhance anticancer activity by improving interactions with cellular targets like Akt kinase . Hydrophobic substituents (e.g., phenyl, benzyl) improve blood-brain barrier (BBB) penetration, critical for neuroactive compounds (e.g., antidepressant and anticonvulsant agents) . Piperazine derivatives at the acetamide linker increase solubility and enable hydrogen bonding with biological targets, as seen in compounds targeting dopamine receptors .

Synthetic Flexibility :

- The parent compound’s chloroacetamide group allows facile substitution with amines (e.g., piperazine) or thiols (e.g., benzylthio groups), enabling rapid diversification .

- Derivatives with thioether linkages (e.g., compound 5e in ) exhibit enhanced metabolic stability compared to ether-linked analogs .

Structure-Activity Relationship (SAR) :

Biological Activity

2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound derived from the 1,3,4-thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and neuropharmacological activities, supported by research findings and data tables.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves acetylation of 1,3,4-thiadiazole derivatives. The compound's structure can be confirmed through various spectroscopic methods such as IR and NMR spectroscopy. For instance, the amide bond is indicated by specific stretching absorptions in the IR spectrum (3282–3373 cm) and the C=O bond (1699–1707 cm) .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. For example:

- Cell Lines Tested : The compound has shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer).

- IC50 Values : The derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells and 9.6 µM against HL-60 cells .

- Mechanisms of Action : The anticancer activity is attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via the intrinsic pathway, evidenced by increased Bax/Bcl-2 ratios and caspase activation .

Antimicrobial Activity

Compounds containing the thiadiazole moiety have also been evaluated for their antimicrobial properties:

- Broad Spectrum : Research indicates that several 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity against a range of bacterial strains .

- Enzyme Inhibition : Some derivatives have been shown to inhibit lipoxygenase enzymes, which are implicated in inflammatory responses and cancer progression .

Neuropharmacological Activity

The neuropharmacological profile of this compound includes:

- Anticonvulsant Properties : Studies have reported that certain derivatives demonstrate anticonvulsant activity in animal models. For instance, compounds derived from this structure were evaluated for neurotoxicity and hepatotoxicity .

- Toxicity Studies : While some derivatives showed slight neurotoxicity at higher doses (30 mg/kg), others were found to be free from significant neural impairment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Cell Line/Organism | IC50/Effect | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.28 µg/mL | Cell cycle arrest (G2/M phase) |

| HepG2 | Not specified | Apoptosis induction | |

| Antimicrobial | Various bacteria | Significant inhibition | Enzyme inhibition |

| Neuropharmacological | Animal models | Effective at 30 mg/kg | Anticonvulsant activity |

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that modifications to the thiadiazole ring significantly enhanced anticancer activity .

- Neurotoxicity Assessment : In a series of experiments designed to assess neurotoxicity and hepatotoxicity in newly synthesized acetamides derived from thiadiazoles, it was found that while some compounds exhibited slight neurotoxic effects, others were well-tolerated without significant adverse effects on neural function .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution, where 5-amino-1,3,4-thiadiazole-2-thiol reacts with 2-chloroacetamide in the presence of triethylamine and KI. Cooling (ice bath) and dropwise addition of chloroacetyl chloride minimize side reactions. Purification involves recrystallization from ethanol or chromatography, with yields up to 84% .

- Quality Control : Purity is confirmed via melting point analysis (213–215°C), H NMR (DMSO-: δ 7.34 ppm for -NH), and elemental analysis (e.g., C: 25.12% found vs. 25.25% calculated) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- H NMR : Identifies NH (δ 7.34 ppm) and CH (δ 4.82 ppm) groups .

- UV-Vis : Absorption at λ = 298 nm indicates stability under light-sensitive conditions .

- Mass Spectrometry (EI) : Peaks at m/z 191 (M+1) confirm molecular ion integrity .

Advanced Research Questions

Q. How do environmental factors (e.g., temperature, light) influence the compound’s stability, and how can degradation be mitigated?

- Thermal Stability : TGA/DSC analysis reveals decomposition thresholds. Store below 200°C to prevent thermal breakdown .

- Light Sensitivity : UV exposure induces photodegradation; use amber glassware and minimize ambient light during experiments .

- Methodological Mitigation : Conduct stability studies under accelerated conditions (40°C/75% RH) to model long-term storage .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antileishmanial vs. anticancer efficacy)?

- Experimental Design :

- Dose-Response Curves : Compare IC values across cell lines (e.g., leukemia vs. solid tumors) .

- Structural Analogues : Test derivatives (e.g., methyl-substituted thiadiazoles) to isolate substituent effects on activity .

Q. How can computational chemistry optimize reaction pathways for novel derivatives?

- Quantum Chemical Modeling : Employ density functional theory (DFT) to predict reactivity of the chloroacetamide group with nucleophiles (e.g., amines, thiols) .

- Reaction Path Search : ICReDD’s computational workflows integrate quantum calculations and experimental data to prioritize high-yield conditions (e.g., solvent polarity, catalyst selection) .

Application-Oriented Questions

Q. What methodologies validate the compound’s role as a proteomics reagent or enzyme inhibitor?

- Biochemical Assays :

- Enzyme Inhibition : Measure activity of target enzymes (e.g., kinases) via fluorescence-based assays pre/post compound incubation .

- Protein Binding : Use surface plasmon resonance (SPR) to quantify binding affinity (K) and kinetics .

- Proteomics : Apply SILAC (stable isotope labeling) to track protein expression changes in treated cell lines .

Q. How does the compound’s crystal packing affect its physicochemical properties?

- Crystallography : X-ray diffraction reveals intermolecular N–H⋯N hydrogen bonds (R_2$$^2(8) motifs), influencing solubility and melting behavior .

- Solubility Prediction : Hansen solubility parameters correlate with crystal lattice energy, guiding solvent selection for formulations .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Root Causes :

- Reagent Purity : Impurities in 2-chloroacetamide (>95% purity required) reduce yields .

- Reaction Time : Under-stirring (<3 hours) leads to incomplete substitution; monitor via TLC .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 213–215°C | Capillary Tube | |

| UV-Vis λ | 298 nm | UV-Vis Spectrophotometry | |

| H NMR (CH) | δ 4.82 ppm (DMSO-) | 500 MHz NMR | |

| Thermal Decomposition | >200°C | TGA/DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.